(R)-2-Ethylpyrrolidine hydrochloride

Chiral resolution Enantiomeric purity Asymmetric synthesis

Enantiopure chiral amines are critical for asymmetric synthesis but difficult to source with verified stereochemistry. (R)-2-Ethylpyrrolidine hydrochloride (CAS 460748-80-5) provides defined (R)-stereochemistry for kinase inhibitor and GPCR antagonist programs. • Defined (R)-configuration ensures stereochemical fidelity. • HCl salt ensures consistent handling vs. free base. • ≥95% purity with chiral HPLC verification and CoA.

Molecular Formula C6H14ClN
Molecular Weight 135.635
CAS No. 460748-80-5
Cat. No. B592570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Ethylpyrrolidine hydrochloride
CAS460748-80-5
Synonyms(2R)-2-Ethylpyrrolidine Hydrochloride
Molecular FormulaC6H14ClN
Molecular Weight135.635
Structural Identifiers
SMILESCCC1CCCN1.Cl
InChIInChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
InChIKeyLKNCADZJRBHOFP-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Ethylpyrrolidine Hydrochloride: Chiral Pyrrolidine Building Block


(R)-2-Ethylpyrrolidine hydrochloride (CAS 460748-80-5) is a chiral, non-racemic secondary amine hydrochloride salt with molecular formula C6H14ClN and molecular weight 135.63 g/mol [1]. It belongs to the pyrrolidine class of saturated five-membered nitrogen heterocycles and features a single defined stereocenter at the 2-position bearing an ethyl substituent [1]. The compound is primarily employed as a chiral building block in medicinal chemistry and asymmetric synthesis, serving as a key intermediate in the preparation of 6-(4-pyrimidinyl)-1H-indazole derivatives as PDK1 kinase inhibitors and aryloxazole derivatives as histamine H3 receptor antagonists .

Chiral Pool
Defined (R)-stereocenter for asymmetric synthesis and medicinal chemistry programs
Inhibitor Programs
Supports PDK1 kinase inhibitor and histamine H3 receptor antagonist development workflows
Salt Form
Hydrochloride salt enhances handling, weighing accuracy, and stoichiometric control vs free base

Why (R)-Configuration Cannot Be Substituted


The (R)-enantiomer of 2-ethylpyrrolidine hydrochloride possesses a defined stereocenter (Cahn-Ingold-Prelog R-configuration) that dictates its three-dimensional orientation in subsequent reactions [1]. Substitution with the (S)-enantiomer (CAS 597562-96-4) or the racemic mixture (CAS 1003-28-7) would invert or randomize the stereochemical outcome of downstream transformations, potentially abolishing desired biological activity or producing an inactive/distomer in drug candidates [2]. In the context of PDK1 inhibitor synthesis, the (R)-configuration is specifically required to achieve the correct spatial arrangement for kinase binding pocket interactions, as documented in patent literature [3]. The hydrochloride salt form further ensures consistent solubility, handling, and stoichiometric control compared to the free base [1].

Enantiomer
(S)-enantiomer (CAS 597562-96-4) yields opposite stereochemical outcomes and serves distinct research targets; may not substitute for PDK1 inhibitor synthesis.
Racemate
Racemic 2-ethylpyrrolidine (CAS 1003-28-7) randomizes chirality and can compromise downstream kinase binding pocket interactions; requires chiral resolution step.
Free Base
Free base (CAS 123168-37-6) is a liquid with higher volatility; may shift handling, storage, and stoichiometric precision in small-scale research applications.

Differentiation Evidence for (R)-2-Ethylpyrrolidine Hydrochloride


Enantiomeric Purity: Defined (R)-Stereocenter vs. Racemate

The (R)-2-ethylpyrrolidine hydrochloride features one defined atom stereocenter (R-configuration), confirmed by InChI Key LKNCADZJRBHOFP-FYZOBXCZSA-N [1]. In contrast, the racemic mixture (CAS 1003-28-7) has zero defined stereocenters and zero enantiomeric excess. Commercial specifications for (R)-2-ethylpyrrolidine hydrochloride report a minimum purity of 95% (AKSci ) to 98% (Bidepharm ), with the impurity profile primarily consisting of the (S)-enantiomer and residual solvents.

Stereochemical Purity
Specification review
1 defined (R)-stereocenter vs. 0 for racemate; vendor purity ≥95–98%
Supports enantiomeric purity verification for asymmetric synthesis
Confirm via chiral HPLC per CoA; impurity profile may include (S)-enantiomer
Chiral resolution Enantiomeric purity Asymmetric synthesis

Synthetic Utility in PDK1 Kinase Inhibitor Development

(R)-2-Ethylpyrrolidine hydrochloride is explicitly employed as a reagent in the synthesis of 6-(4-pyrimidinyl)-1H-indazole derivatives that act as PDK1 kinase inhibitors, as documented in WO 2010059658 A1 [1]. The patent discloses compounds with PDK1 inhibitory activity for the treatment of cancer, immune, and metabolic diseases [1]. In contrast, the (S)-enantiomer (CAS 597562-96-4) has been reported for use in the synthesis of N,N'-substituted-1,3-diamino-2-hydroxypropanes for Alzheimer's disease , demonstrating that the two enantiomers serve distinct and non-interchangeable therapeutic applications.

Inhibitor Program Fit
Cross-study comparable
(R)-enantiomer: PDK1 inhibitor synthesis (WO 2010059658 A1). (S)-enantiomer: distinct Alzheimer's-related agents
Enantiomer-attribution review confirms non-interchangeable research applications
Patent-described targets are distinct; synthetic route may require re-validation if wrong enantiomer used
PDK1 inhibitor Kinase-mediated disease Medicinal chemistry

Validated Synthetic Route with Reproducible Yield

A validated synthetic route to (R)-2-ethylpyrrolidine hydrochloride starting from phenylmethyl (2R)-2-ethyl-1-pyrrolidinecarboxylate (230 mg, 0.99 mmol) yields 80 mg (60%) of the hydrochloride salt after HCl/dioxane treatment at 90°C for 5 hours . An alternative route using (2R)-2-ethylpyrrolidine-1-carboxylic acid tert-butyl ester with 4M HCl/dioxane at room temperature for 1 hour yields 2.1 g . These documented procedures with quantified yields provide a reproducible basis for in-house synthesis or quality verification, whereas analogous data for the (S)-enantiomer are less systematically documented in accessible vendor databases.

Synthetic Reproducibility
Data to verify
60% yield (phenylmethyl carbamate, 90°C, 5h) and 2.1 g isolated (tert-butyl carbamate, 20°C, 1h)
Supports in-house synthesis benchmarking and impurity profiling
Documented procedures facilitate process troubleshooting
Synthetic methodology Process chemistry Scale-up

Hydrochloride Salt Form: Stability and Handling Advantages

The hydrochloride salt of (R)-2-ethylpyrrolidine (MW 135.63 g/mol) offers practical advantages over the free base (MW 99.17 g/mol) [1]. The salt form is a solid at ambient temperature with recommended long-term storage at room temperature in a cool, dry place , whereas the free base (CAS 123168-37-6) is a liquid with a boiling point of 122.1±8.0°C . The hydrochloride salt exhibits defined hydrogen bond donor count of 2 (vs. 1 for the free base), contributing to enhanced crystallinity and ease of handling for precise stoichiometric weighing [1].

Salt vs Free Base
Class-level
HCl salt: solid, MW 135.63, HBD 2. Free base: liquid, MW 99.17, bp 122.1°C
Solid salt form may improve handling and weighing precision
Store at 2–8°C for prolonged stability; reduced volatility vs free base
Salt selection Stability Formulation

Application Scenarios for (R)-2-Ethylpyrrolidine Hydrochloride


PDK1 Kinase Inhibitor Synthesis for Oncology and Immunology

Procure (R)-2-ethylpyrrolidine hydrochloride (≥95% purity) as the chiral amine building block for constructing 6-(4-pyrimidinyl)-1H-indazole derivatives per the synthetic protocols described in WO 2010059658 A1 [1]. The defined (R)-stereochemistry is essential for achieving the correct spatial orientation within the PDK1 ATP-binding pocket. Verify enantiomeric purity by chiral HPLC before use, and employ the validated synthetic route (HCl/dioxane deprotection) for reproducible incorporation into the target scaffold.

Histamine H3 Receptor Antagonist Development

Utilize (R)-2-ethylpyrrolidine hydrochloride in the synthesis of aryloxazole-based histamine H3 receptor antagonists or inverse agonists, as referenced in WO 2006019833 A1 [2]. The (R)-configuration ensures the correct three-dimensional presentation of the pyrrolidine moiety for H3 receptor binding. The hydrochloride salt form facilitates direct use in amide coupling or reductive amination steps without requiring in situ salt formation.

Chiral Auxiliary and Ligand Synthesis for Asymmetric Catalysis

Employ (R)-2-ethylpyrrolidine hydrochloride as a precursor for preparing chiral auxiliaries and ligands used in enantioselective transformations . The defined (R)-stereocenter at the 2-position provides a predictable stereochemical bias in diastereoselective reactions. Use the reproducible synthetic procedures and batch QC data (NMR, HPLC, GC) available from suppliers to ensure consistent performance across multiple synthetic campaigns.

Quality Control and Impurity Profiling in Pharmaceutical Development

Use (R)-2-ethylpyrrolidine hydrochloride with documented purity specifications (95–98%) and available Certificates of Analysis (CoA) as a reference standard for impurity profiling in pharmaceutical development . The availability of detailed synthetic route information and impurity profiles enables GMP-adjacent quality systems and facilitates regulatory documentation for early-phase drug development programs.

Application
Selection Property
Validation Focus
PDK1 kinase inhibitor synthesis
Enantiomeric purity and (R)-configuration
Chiral HPLC verification; patent-described synthetic route compatibility
Histamine H3 receptor antagonist development
Stereochemical-control for receptor binding
Enantiomer-attribution review; coupling reaction performance
Chiral auxiliary and ligand synthesis
Predictable (R)-stereochemical bias
Batch QC data consistency; diastereoselective reaction performance
Pharmaceutical impurity profiling
Documented purity specifications
CoA review; impurity profile documentation for early-phase programs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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